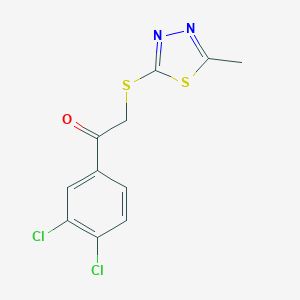

![molecular formula C21H18BrFN2O4S B492802 N-(4-bromo-2-fluorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide CAS No. 690245-56-8](/img/structure/B492802.png)

N-(4-bromo-2-fluorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromo-2-fluorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide, also known as BF-3.1, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications. BF-3.1 belongs to a class of compounds known as benzamides, which have been found to have various pharmacological activities.1, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Antipathogenic Activity

Research on similar acylthiourea derivatives, which share structural similarities with the chemical , has demonstrated significant antimicrobial and antibiofilm properties. These compounds have been tested against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogens like bromine and fluorine in the molecule has been correlated with enhanced antipathogenic activity, suggesting potential applications in developing new antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Photodynamic Therapy for Cancer

Another study explored derivatives of benzamide for their photophysical and photochemical properties, making them suitable as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The research highlighted compounds with high singlet oxygen quantum yields, crucial for effective Type II PDT mechanisms. This indicates the potential of benzamide derivatives in treating cancer through photodynamic therapy, where the structural attributes of compounds like the one could play a significant role (Pişkin, Canpolat, & Öztürk, 2020)

Antifungal Applications

Compounds structurally related to N-(4-bromo-2-fluorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide have shown promising antifungal activities. A study synthesized novel molecules based on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, demonstrating significant efficacy against phytopathogenic fungi and yeasts. The study highlights the potential of such compounds in agricultural and pharmaceutical applications to combat fungal infections (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).

Antioxidant Properties

Further investigations into benzamide derivatives have revealed their capability to act as antioxidants. Through detailed molecular structure analysis and experimental studies, certain benzamide compounds have shown to possess antioxidant activities, potentially useful in mitigating oxidative stress-related diseases. This property underscores the chemical's relevance in research aimed at developing therapeutic agents for conditions caused by oxidative damage (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrFN2O4S/c1-29-17-3-2-4-18(12-17)30(27,28)24-13-14-5-7-15(8-6-14)21(26)25-20-10-9-16(22)11-19(20)23/h2-12,24H,13H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOFAJOKTDRTJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrFN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B492726.png)

![1-(3,4-Dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B492727.png)

![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B492728.png)

![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B492730.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B492731.png)

![3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B492732.png)

![3-allyl-2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B492733.png)

![N-[3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide](/img/structure/B492738.png)

![4-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B492739.png)

![4-fluoro-N-(3-{[4-(2-furoyl)-1-piperazinyl]methyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)benzamide](/img/structure/B492740.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B492741.png)